1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a derivative of the 1,2,3-triazole class, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in organic synthesis and potential biological activities. The specific compound of interest, this compound, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.
Synthesis Analysis
The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to this compound, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature. This process is considered safe as it avoids the generation of hazardous explosive HN3 and is generally instantaneous and quantitative . Additionally, the synthesis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the reactivity of triazole derivatives under acetylation conditions .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For instance, the crystal structures of various triazole derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, showing small dihedral angles between the triazolyl ring and attached aryl rings, indicating a relatively flat structure . This information can be extrapolated to predict the molecular geometry of this compound.
Chemical Reactions Analysis
The reactivity of 1,2,3-triazole derivatives in chemical reactions can be complex. For example, 4-iminomethyl-1,2,3-triazoles can undergo molecular rearrangements when heated in dimethyl sulfoxide, with the equilibrium position depending on the electronic properties of the substituents . This suggests that this compound could also exhibit interesting reactivity under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from similar compounds. N-Unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been characterized by spectroscopic methods . These findings provide a basis for understanding the behavior of this compound in different states.
Scientific Research Applications
Antimicrobial Agent Synthesis
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde has been instrumental in the synthesis of antimicrobial agents. For instance, a study by Bhat et al. (2016) developed a series of triazolyl pyrazole derivatives through Vilsmeier–Haack formylation, demonstrating their efficacy as antimicrobial agents with good anti-oxidant activities (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones using 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, showcasing moderate to good antimicrobial activity (Swamy et al., 2019).
Molecular Structure and Properties
Research by Browne (1971) and Albert and Taguchi (1973) explored the molecular structure of N-unsubstituted 1,2,4-triazole-3-carbaldehydes and 4-aminotriazole-5-carbaldehydes, respectively. These studies provide insights into the solid-state dimerization properties and the unusual protonation behavior of these compounds (Browne, 1971); (Albert & Taguchi, 1973).
Synthetic Applications
The compound has found utility in various synthetic applications. Journet et al. (2001) reported an efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting the safety and efficiency of the process (Journet et al., 2001). Additionally, research by L'abbé et al. (1990) focused on molecular rearrangements in 4‐iminomethyl‐1,2,3‐triazoles, revealing interesting synthetic pathways and structural characterizations (L'abbé et al., 1990).
Crystal Structure Analysis
Gonzaga et al. (2016) analyzed the crystal structures of triazolyl compounds, including 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, emphasizing its role as an active α-Glycosidase inhibition agent. The study provides a detailed analysis of the molecular interactions and structural configurations of these compounds (Gonzaga et al., 2016).
Mechanism of Action
Mode of Action
Triazole derivatives are known to interact with various biological targets through the formation of hydrogen bonds and other intermolecular interactions .
Biochemical Pathways
More research is needed to elucidate the compound’s effects on cellular pathways .
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde have been partially characterized . The compound has a log P value of 0.73, indicating moderate lipophilicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . The compound is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
3-methyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQDMYUCHBIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611215 | |
Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202931-88-2 | |
Record name | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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